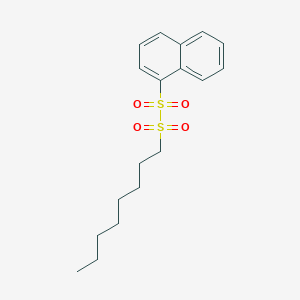
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a disulfane group
Métodos De Preparación
The synthesis of 1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane typically involves multiple steps. One common method includes the reaction of naphthalene derivatives with octyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .
Análisis De Reacciones Químicas
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones under specific conditions.
Reduction: Reduction reactions can convert the disulfane group into thiols or other reduced forms.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane involves its interaction with specific molecular targets. The disulfane group can form reversible bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, making it a valuable tool in both research and therapeutic applications .
Comparación Con Compuestos Similares
1-(Naphthalen-1-yl)-2-octyl-1,1,2,2-tetraoxo-1lambda~6~,2lambda~6~-disulfane can be compared with other naphthalene derivatives and disulfane compounds. Similar compounds include:
Naphthalene: A simpler structure with a wide range of applications in organic synthesis.
Naphthalen-1-yl-selenyl derivatives: These compounds have similar structures but include selenium instead of sulfur, offering different chemical properties and reactivity
Naphthoylindole derivatives: These compounds are used in various research applications and have unique biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which provides distinct chemical and biological properties .
Propiedades
Número CAS |
141425-71-0 |
|---|---|
Fórmula molecular |
C18H24O4S2 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
1-octylsulfonylsulfonylnaphthalene |
InChI |
InChI=1S/C18H24O4S2/c1-2-3-4-5-6-9-15-23(19,20)24(21,22)18-14-10-12-16-11-7-8-13-17(16)18/h7-8,10-14H,2-6,9,15H2,1H3 |
Clave InChI |
SCXNTQBEWMXGOC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCS(=O)(=O)S(=O)(=O)C1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


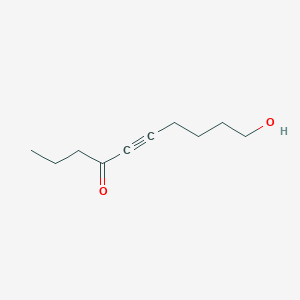
![5-[2-(Dipropylamino)ethyl]-1,3-dihydrobenzimidazol-2-one](/img/structure/B14278446.png)
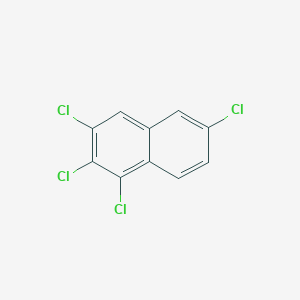
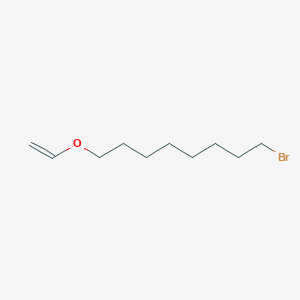
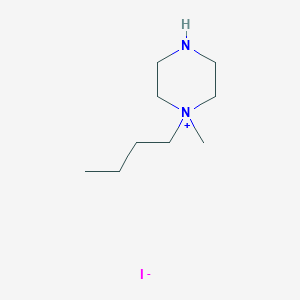
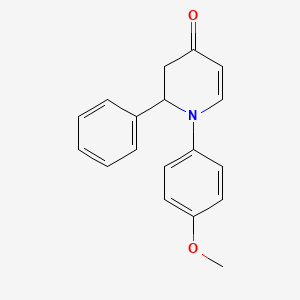

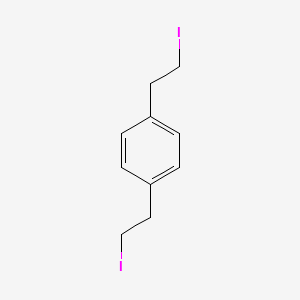
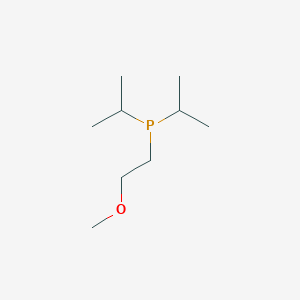
![1H-Pyrrolo[2,3-b]pyridine-3-acetic acid, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14278474.png)
![2-Methyl-4-[(3-methylbut-2-en-1-yl)oxy]butan-2-ol](/img/structure/B14278486.png)
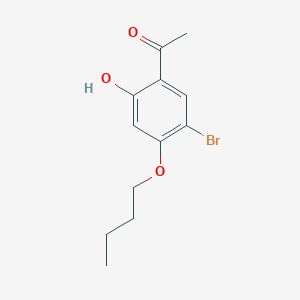
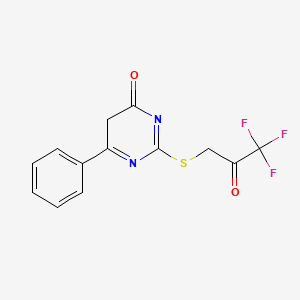
![4-[2-(4-Butoxyphenyl)ethoxy]-8-fluoroquinoline](/img/structure/B14278510.png)
